![molecular formula C16H16N8O6S B13990479 2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid CAS No. 37746-94-4](/img/structure/B13990479.png)
2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid is a complex organic compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid involves multiple steps. One common method includes the reaction of 2-amino-4-oxo-3H-pteridine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-5-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid involves its interaction with specific molecular targets. It inhibits certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methopterin: Similar in structure but with different functional groups.
Folic Acid: Shares the pteridine core but has different biological activities.
Methotrexate: A well-known antifolate with a similar mechanism of action.
Uniqueness
2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
37746-94-4 |
|---|---|
Molecular Formula |
C16H16N8O6S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H16N8O6S/c17-15-23-11-10(13(28)24-15)21-6(3-18-11)4-19-16-20-5-8(31-16)12(27)22-7(14(29)30)1-2-9(25)26/h3,5,7H,1-2,4H2,(H,19,20)(H,22,27)(H,25,26)(H,29,30)(H3,17,18,23,24,28) |
InChI Key |
HVLAVGAMTZLNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=NC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



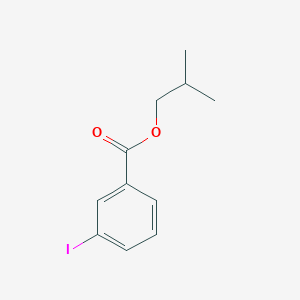

![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
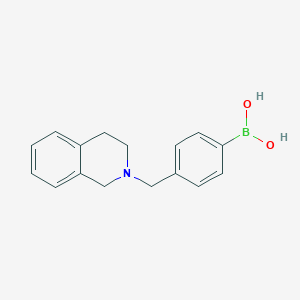
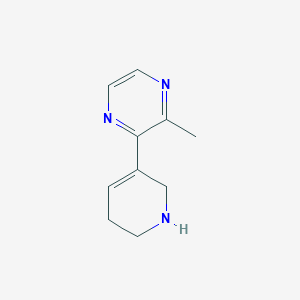
methanone](/img/structure/B13990430.png)
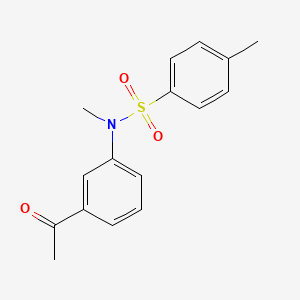
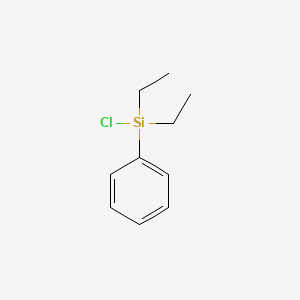



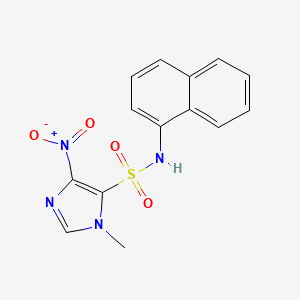
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)
